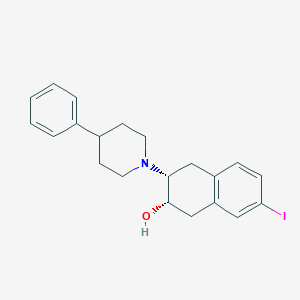

7-Iodobenzovesamicol

Description

Structure

3D Structure

Properties

CAS No. |

156558-61-1 |

|---|---|

Molecular Formula |

C21H24INO |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

(2S,3R)-7-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H24INO/c22-19-7-6-17-13-20(21(24)14-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21+/m1/s1 |

InChI Key |

MTVLLGKCGSPPQQ-RTWAWAEBSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@@H]3O)C=C(C=C4)I |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |

Other CAS No. |

156558-61-1 |

Synonyms |

7-IBVM 7-iodobenzovesamicol 7-iodobenzovesamicol, (-)-stereoisome |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Advancements

Chemical Synthesis of Iodobenzovesamicol Isomers

The synthesis of iodobenzovesamicol (IBVM) isomers is a multi-step process that requires precise control over regioselectivity and stereoselectivity to produce the desired compounds for research and clinical applications.

Synthesis of Positional Isomers (e.g., 4'-, 5-, 6-, 7-, 8-IBVM)

The creation of various positional isomers of iodobenzovesamicol allows for a systematic evaluation of how the iodine atom's position on the benzovesamicol (B1254894) scaffold affects its biological activity and receptor affinity. Researchers have successfully synthesized five key positional isomers: 4'-, 5-, 6-, 7-, and 8-IBVM. nih.gov

The synthetic strategies often face challenges, particularly in achieving selective functionalization at the 6- and 7-positions. lookchem.com A pivotal step in overcoming this involves the regioselective ortho-nitration of 5- and 8-acetamidobenzovesamicols. lookchem.com This reaction leverages the ortho-directing influence of the acetamido group, a known phenomenon in aromatic chemistry, using fuming nitric acid in acetic anhydride. lookchem.com

For other isomers, different routes are employed. The synthesis of 8-IBVM is accomplished starting from 8-aminobenzovesamicol (8-ABVM) via a diazotization pathway. lookchem.com Similarly, the 4'-IBVM isomer is synthesized by reacting an epoxy-dihydronaphthalene intermediate with 4-(4'-iodophenyl)piperidine, followed by the removal of an amino group through a diazonium salt, a method also used for the synthesis of 5-IBVM. lookchem.com These varied synthetic approaches have enabled the production and subsequent biological evaluation of a range of IBVM isomers. nih.gov

Competitive binding assays using rat cortical homogenates have determined the half-maximal inhibitory concentration (IC50) values for these isomers, indicating their affinity for the vesamicol (B58441) receptor.

| Isomer | IC50 (nM) for Vesamicol Receptor |

|---|---|

| 5-IBVM | 2.5 |

| 7-IBVM | 3.5 |

| 6-IBVM | 4.8 |

Data sourced from competitive binding studies using rat cortical homogenates. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of 7-Iodobenzovesamicol

The biological activity of benzovesamicol and its derivatives is highly stereoselective. Therefore, obtaining enantiomerically pure forms of this compound is crucial. This is achieved through stereoselective synthesis or, more commonly, through the resolution of a racemic mixture. wikipedia.orglibretexts.org

Enantiomeric resolution is a process that separates a racemic mixture into its individual enantiomers. wikipedia.org One of the most effective methods for resolving benzovesamicol analogues is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase. nih.gov Specifically, a cellulose (B213188) tris(3,5-dimethylphenyl carbamate) chiral column has been successfully used for the direct optical resolution of vesamicol, benzovesamicol, and their analogues, including the enantiomers of 7-IBVM. nih.govumich.edu This chromatographic method allows for the purification of both antipodes of (+/-)-7-[125I]iodobenzovesamicol. nih.gov

Another established resolution technique involves the creation of diastereomeric derivatives. The racemic mixture is reacted with an enantiomerically pure chiral resolving agent, such as (S)-(-)-α-trifluoromethylphenylacetyl (MTPA), to form diastereomers. umich.edu These diastereomers possess different physical properties and can be separated by methods like preparative Thin Layer Chromatography (TLC) or flash chromatography. umich.edu Following separation, the chiral agent is cleaved to yield the pure enantiomers. libretexts.orgumich.edu

Radioiodination Techniques for Tracers (e.g., [123I]- and [125I]-7-Iodobenzovesamicol)

The utility of this compound as an imaging agent depends on its successful labeling with a radioactive iodine isotope, typically Iodine-123 ([¹²³I]) for SPECT imaging or Iodine-125 ([¹²⁵I]) for in-vitro and preclinical research. mdpi.comnih.gov The introduction of the radioisotope is ideally performed at a late stage of the synthesis to maximize efficiency and minimize handling of radioactive material. mdpi.com

Oxidative Radioiodination Strategies

Electrophilic radioiodination is the most common method for labeling aromatic compounds like benzovesamicol. This process involves the oxidation of a radioiodide salt (e.g., Na[¹²³I]I) to a more electrophilic iodine species (I⁺), which then substitutes onto the precursor molecule. nih.gov Various oxidizing agents are used, with the choice depending on the sensitivity of the substrate and the desired reaction conditions. nih.gov

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages/Considerations |

| Chloramine-T | Aqueous solution, pH ~7. nih.gov Reactions can be run at room temperature or heated (50-80°C) for short durations (3-5 min). mdpi.com | Effective and widely used. mdpi.com | Can lead to overoxidation or chlorination of the substrate, especially with longer reaction times or higher concentrations. mdpi.comnih.gov |

| Hydrogen Peroxide | Used with an acid (e.g., acetic acid) to form a peroxy acid in situ. nih.gov | Mild oxidizing agent, maintaining a low concentration of the oxidant throughout the reaction. nih.gov Gives high radiochemical yield and purity. nih.gov | Slower than other methods. |

| Iodogen™ | Solid-phase reagent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated on the reaction vessel. Reactions often run at pH 7-8. nih.gov | Mild conditions, easy to separate from the reaction mixture. | Can result in low radiochemical yields for some substrates. High concentrations may precipitate out of solution. nih.gov |

| N-Chlorosuccinimide (NCS) | Used with sodium iodide in solvents like acetic acid or trifluoromethanesulfonic acid. nih.gov | Effective for a range of substrates, including deactivated arenes. nih.gov | Requires careful control of reaction conditions to avoid side reactions. |

Precursor Chemistry for Radiochemical Synthesis

The success of radioiodination is highly dependent on the precursor molecule. For this compound, the most common strategy involves an iododestannylation reaction. researchgate.net In this method, a non-radioactive organotin precursor, typically a tri-n-butyltin derivative (e.g., (-)-5-(tri-n-butyltin)benzovesamicol), is synthesized first. researchgate.netsnmjournals.org This stannylated precursor is then reacted with the radioiodide and an oxidizing agent. mdpi.comresearchgate.net The carbon-tin bond is cleaved, and the radioiodine atom is incorporated into the molecule with high specificity and yield. mdpi.comresearchgate.net While effective, a major drawback is the potential for contamination of the final product with toxic organotin compounds, necessitating rigorous purification. mdpi.com

An alternative to organotin precursors is the use of arylboronate esters. nih.gov These precursors can also be converted to radioiodinated aryl iodides in the presence of an oxidizing agent like Chloramine-T, often resulting in high yields and pure products. nih.gov

Radiochemical Purity and Stability Considerations for Research Applications

For research applications, particularly in vivo imaging, the radiochemical purity and stability of the tracer are paramount. High radiochemical purity ensures that the observed signal is from the target compound and not from radioactive impurities, such as free iodide. iha.org.ir

Following radioiodination, tracers like [¹²³I]-Iodobenzovesamicol are purified using methods such as High-Pressure Liquid Chromatography (HPLC) and solid-phase extraction with Sep-Pak C18 cartridges. snmjournals.orgrsna.orgnih.gov These procedures are effective in removing unreacted radioiodide and other chemical impurities, leading to a final product with high radiochemical purity, often exceeding 95-97%. nih.govresearchgate.netsnmjournals.org

The stability of the radiolabeled compound is also a critical factor. nih.gov Radiochemical stability refers to the ability of the compound to resist degradation over time, which can be caused by radiolysis (decomposition due to the emitted radiation) or chemical instability. nih.govnih.gov Studies on other radioiodinated compounds have shown that the formation of free [¹³¹I]iodide, a common impurity, increases over time and is dependent on factors like storage temperature and the radioactive concentration of the solution. nih.gov For instance, storing concentrates on dry ice (-78°C) significantly improves stability compared to storage at room temperature. nih.gov While specific long-term stability data for 7-IBVM is not detailed in the provided context, the general principles of radiopharmaceutical stability apply. Ensuring the tracer is used within a validated timeframe after preparation is essential for reliable results. nih.govnih.gov Before administration, the solution is typically assessed to be sterile and pyrogen-free. snmjournals.orgrsna.org

Molecular Target Interactions and Receptor Binding Characterization

Binding Affinity and Selectivity for the Vesicular Acetylcholine (B1216132) Transporter (VAChT)

Benzovesamicol (B1254894) and its analogs are recognized as some of the most affine ligands for VAChT. nih.gov The affinity of these compounds is a critical determinant of their potential utility as imaging agents.

In vitro radioligand binding assays are a standard and powerful technique used to characterize the interaction between a ligand and a receptor. nih.govspringernature.comnih.gov These assays provide quantitative data on receptor density (Bmax) and the equilibrium dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor. nih.gov For VAChT, these studies typically involve incubating a radiolabeled ligand with tissue homogenates or cell preparations containing the transporter. nih.gov By measuring the amount of bound radioligand at various concentrations, a saturation curve can be generated to determine the binding parameters. nih.govresearchgate.net This methodology is fundamental to understanding the high-affinity binding of the vesamicol (B58441) class of compounds to VAChT. researchgate.netnih.gov

To determine the binding affinity of non-radiolabeled compounds like 7-Iodobenzovesamicol, competitive binding experiments are performed. nih.gov In these assays, the compound of interest competes with a fixed concentration of a high-affinity radioligand for binding to VAChT. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov This value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor compound for the receptor. Studies on systematically modified vesamicol analogs have demonstrated VAChT affinities ranging from the low nanomolar to the micromolar range. nih.gov Benzovesamicol itself has been shown to possess a very high affinity for VAChT. nih.gov

| Compound | Target | Ki (nM) |

| Benzovesamicol | VAChT | 1.32 |

This table presents the inhibition constant (Ki) for the parent compound, Benzovesamicol, at the Vesicular Acetylcholine Transporter (VAChT).

Investigation of Off-Target Binding to Sigma Receptors

A primary hurdle for the use of vesamicol-based ligands as specific VAChT imaging agents is their off-target binding to sigma receptors, particularly the σ1 subtype. researchgate.netufz.deresearchgate.net Sigma receptors are a unique class of proteins involved in numerous cellular functions, and ligands that bind to both VAChT and sigma receptors lack the required selectivity for precise neuroimaging. nih.govnih.gov

The position of substituents on the benzovesamicol scaffold significantly influences both affinity and selectivity for VAChT versus sigma receptors. nih.gov Structure-activity relationship studies have revealed that the substitution pattern is a critical determinant of the binding profile. For instance, compounds with substitutions at the 5- and 6-positions of the aromatic ring often retain high affinity for both VAChT and σ1 receptors, making them non-selective. nih.gov In contrast, substitutions at the 2-position can be detrimental to σ1-receptor binding, leading to a substantial increase in selectivity for VAChT. nih.gov This highlights the importance of the substitution position in designing analogs with an improved receptor binding profile.

Many vesamicol derivatives exhibit this dual receptor affinity, binding with high potency to both VAChT and σ1 receptors. nih.govufz.de This lack of selectivity is a recurring issue for many compounds within this class. nih.gov For example, certain 5- and 6-substituted spirobenzovesamicols have been identified as potent ligands for both VAChT and the σ1 receptor simultaneously, rendering them non-selective. nih.gov This dual affinity complicates the interpretation of in vivo imaging data, as the signal would represent binding to both target (VAChT) and off-target (sigma) sites.

| Compound | VAChT Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/VAChT) |

| (-)-2-methylspirobenzovesamicol | 16 ± 4 | 470 ± 100 | > 1000 | 29 |

This table illustrates the binding affinities (Ki) and selectivity of a representative benzovesamicol analog for the Vesicular Acetylcholine Transporter (VAChT) and Sigma (σ) receptors, demonstrating how structural modifications can influence selectivity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Benzovesamicol Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of vesamicol-type ligands. nih.gov By systematically modifying the three ring systems (A, B, and C) of the vesamicol lead structure, researchers have been able to probe the structural requirements for high-affinity VAChT binding. nih.govnih.gov These studies have confirmed that the benzovesamicol structure is an exceptional scaffold for potent VAChT ligands. nih.govufz.de

Quantitative models, such as comparative molecular field analysis (CoMFA), have been developed to predict the binding affinity of vesamicol analogs based on their molecular structure. nih.gov These models help identify critical structural features that promote high binding affinity for VAChT. nih.gov The SAR studies have consistently shown that while high VAChT affinity is achievable with many benzovesamicol analogs, achieving high selectivity over sigma receptors remains a significant challenge. nih.govufz.de For example, while 2-position substitutions can enhance selectivity, they may also slightly decrease the binding affinity for VAChT. nih.gov This trade-off between affinity and selectivity is a central theme in the ongoing development of improved VAChT ligands based on the benzovesamicol framework.

Impact of Structural Modifications on Binding Efficacy

The benzovesamicol scaffold has been a focal point for systematic structural modifications to probe the binding pocket of the VAChT and to develop ligands with high affinity and selectivity. ufz.de Benzovesamicol derivatives are noted as some of the most potent ligands for VAChT. ufz.de

Substitutions on the aromatic ring of the benzovesamicol structure have a significant impact on binding affinity. For instance, the elongation of a substituent at the 5-position of the tetrahydronaphthol ring is well-tolerated at the vesamicol binding site. This is demonstrated by the high affinity of compounds like (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV, which have longer chains than 5-iodobenzovesamicol (5-IBVM) and still exhibit subnanomolar affinity for VAChT. nih.govresearchgate.net In contrast, modifications to the piperidine (B6355638) ring can be less favorable. The introduction of an aminomethyl group at the 4-position of the piperidine ring in a derivative of (-)-5-IBVM resulted in a lower binding affinity. nih.govresearchgate.net

Furthermore, the nature of the substituent on the nitrogen of the piperidine ring plays a role. Studies on other benzovesamicol analogues have shown that small, preferably aromatic, N-substituents tend to be more potent than larger substituents. nih.gov The following table summarizes the binding affinities of various benzovesamicol analogues, illustrating the effects of these structural modifications.

| Compound | Structural Modification | Binding Affinity (Kd, nM) for VAChT |

|---|---|---|

| (-)-5-IBVM | Reference 5-iodo substitution | High |

| (E)-(R,R)-5-AOIBV | Elongated 5-(E)-3-iodoallyloxy substituent | 0.45 |

| (R,R)-5-FPOBV | Elongated 5-fluoropropoxy substituent | 0.77 |

| (R,R)-4-MAIBV | Aminomethyl substituent on piperidine ring | 8.8 |

Stereochemical Influence on Molecular Recognition and Binding for this compound

The binding of benzovesamicol derivatives to the VAChT is characterized by a high degree of stereoselectivity. The spatial arrangement of substituents is a critical determinant for effective molecular recognition and high-affinity binding. It has been consistently observed that specific enantiomers of benzovesamicol analogues exhibit significantly greater affinity for VAChT compared to their counterparts.

For instance, in a study of newly synthesized benzovesamicol analogues, the (R,R)-enantiomers, such as (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV, displayed the highest binding affinities for VAChT. nih.govresearchgate.net Their corresponding (S,S)-enantiomers had approximately 10-fold lower affinity. nih.govresearchgate.net This highlights the importance of the specific chirality at the carbon atoms of the tetrahydronaphthol ring for optimal interaction with the transporter.

This stereochemical preference is a recurring theme in the study of vesamicol-like compounds. For example, in another series of benzovesamicol derivatives, the eutomer (the enantiomer with the higher affinity) showed a seven times better affinity for VAChT than its counterpart. nih.gov Similarly, for (-)-2-methylspirobenzovesamicol, a high affinity for VAChT was observed. nih.govrug.nlresearchgate.net The D-(+)-vesamicol enantiomer has been shown to fit well into a negatively charged pocket of the VAChT. nih.gov

The table below presents data on the stereochemical influence on the binding affinity of various benzovesamicol analogues to the VAChT.

| Compound Pair | Stereoisomer | Binding Affinity (Kd, nM) for VAChT | Affinity Ratio (Lower Affinity Isomer / Higher Affinity Isomer) |

|---|---|---|---|

| (E)-5-AOIBV | (R,R) | 0.45 | 9.6 |

| (S,S) | 4.3 | ||

| 5-FPOBV | (R,R) | 0.77 | 10.9 |

| (S,S) | 8.4 | ||

| OMDV | (-) | 7.2 | 8.0 |

| (+) | 57.5 |

Preclinical Imaging Methodologies and in Vivo Evaluation in Animal Models

Application of SPECT Imaging with Radiotracers

Single Photon Emission Computed Tomography (SPECT) is a widely utilized nuclear imaging technique for visualizing the distribution of radiolabeled molecules, or "tracers," within the body. In preclinical research, SPECT provides a non-invasive means to study biological processes in small laboratory animals, such as mice and rats. The use of γ-emitting radiotracers like Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) allows for the three-dimensional mapping of tracer accumulation at specific target sites. wikipedia.org

Preclinical SPECT systems are specifically designed for small animal imaging, offering higher resolution than their clinical counterparts. wikipedia.org These systems often feature specialized collimators and detectors to achieve sub-millimeter spatial resolution. wikipedia.orgnews-medical.net For instance, the U-SPECT-II/CT system is one such dedicated device used in rodent studies.

Protocols for preclinical SPECT imaging typically involve the administration of a radiotracer, such as [¹²³I]7-Iodobenzovesamicol, to the animal model. snmjournals.org The subsequent imaging session can be dynamic, capturing data over a period of time, or static, at a specific time point post-injection. snmjournals.orgsnmjournals.org The choice of protocol depends on the research question, with dynamic imaging providing kinetic information and static imaging offering a snapshot of tracer distribution. snmjournals.org Modern preclinical systems may also be integrated with other imaging modalities, such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), to provide anatomical context to the functional SPECT data. news-medical.neteuropa.eu

The quality of SPECT images is highly dependent on the acquisition parameters and the reconstruction algorithms used. In rodent studies, key acquisition parameters include the number of projections, time per projection, and the type of rotation (e.g., step-and-shot or continuous). ekb.eg For example, a dynamic SPECT acquisition might involve multiple frames of varying durations over several hours. snmjournals.orgsnmjournals.org The data is typically acquired on a 64x64 or 128x128 pixel matrix. snmjournals.orgresearchgate.net

Image reconstruction is the process of converting the 2D projection data into a 3D image. uef.fi Iterative reconstruction algorithms, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subset Expectation Maximization (OSEM), are commonly employed in preclinical SPECT. researchgate.netnih.govresearchgate.net These methods can incorporate corrections for physical degrading factors like photon attenuation and scatter, leading to more accurate quantification. wikipedia.orgresearchgate.net For instance, a Flash 3D iterative reconstruction with a specific number of iterations and subsets has been used. snmjournals.orgsnmjournals.org Filtering techniques, such as the Butterworth filter, may also be applied during or after reconstruction to reduce noise and improve image quality. researchgate.net

In Vivo Assessment of Cholinergic Neurotransmission in Research Models using this compound

This compound is a radioligand that selectively binds to the vesicular acetylcholine (B1216132) transporter (VAChT), a protein located on the presynaptic vesicles of cholinergic neurons. snmjournals.orgnih.gov This specificity makes it a valuable tool for assessing the integrity and density of presynaptic cholinergic terminals in vivo. snmjournals.orgrsna.org

Studies in animal models, including mice and rats, have demonstrated that the regional brain distribution of radioiodinated benzovesamicol (B1254894) analogs, including this compound, is consistent with the known distribution of cholinergic innervation. acs.orgnih.gov Following intravenous injection, these tracers show a heterogeneous distribution in the brain, with the highest uptake in the striatum, followed by the cortex, hippocampus, and thalamus, and the lowest in the cerebellum. nih.govacs.orgnih.gov This pattern reflects the density of VAChT in these regions. nih.gov

However, this compound itself has shown an anomalous distribution pattern in some studies, with high and prolonged retention in all brain regions, including the cerebellum. acs.orgnih.gov This has been attributed to its additional affinity for sigma receptors. acs.orgnih.gov

The pharmacokinetic properties of a tracer, which describe its absorption, distribution, metabolism, and excretion, are crucial for its utility as an imaging agent. vin.com Pharmacokinetic studies in animals help in determining the optimal time for imaging after tracer injection. fda.gov These studies often involve analyzing the time-course of the tracer's concentration in plasma and various tissues. fda.govnih.gov For instance, a simplified quantification method for [¹²³I]Iodobenzovesamicol has been validated, suggesting that a single static scan at 5 or 8 hours post-injection can provide accurate quantitative results in extrastriatal regions. snmjournals.org

Table 1: Regional Brain Distribution of Benzovesamicol Analogs in Mice

| Brain Region | Relative Uptake |

| Striatum | ++++ |

| Cortex | +++ |

| Hippocampus | ++ |

| Thalamus | ++ |

| Hypothalamus | + |

| Cerebellum | + |

| Data based on findings for 5-IBVM and 6-IBVM, which show distribution consistent with cholinergic innervation. acs.orgnih.gov |

SPECT imaging with radiolabeled this compound allows for the quantitative analysis of VAChT density in different brain regions. This is often expressed as the non-displaceable binding potential (BP_ND), which is a measure of the ratio of specific to non-specific binding of the radiotracer. snmjournals.orgsnmjournals.org

To calculate BP_ND, pharmacokinetic modeling is applied to the dynamic SPECT data. snmjournals.orgrsna.org The multilinear reference tissue model 2 (MRTM2) is a commonly used noninvasive method, where a region with negligible specific binding, such as the occipital cortex or cerebellum, is used as a reference. snmjournals.orgrsna.org This analysis provides quantitative values that reflect the density of VAChT, and by extension, the integrity of presynaptic cholinergic neurons. snmjournals.orgrsna.org In healthy individuals, the rank order of [¹²³I]-IBVM uptake is generally striatum > thalamus > hippocampus > cortex. rsna.org

Preclinical Models for Cholinergic System Research using this compound

This compound and its analogs are utilized in various preclinical models to investigate the role of the cholinergic system in health and disease. These models are essential for understanding the pathophysiology of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, which are characterized by cholinergic deficits. acs.orgnih.gov

Animal models that mimic aspects of these diseases, such as those with lesions of the forebrain cholinergic system, are used to evaluate the potential of new therapeutic interventions. mdpi.com For example, administration of toxins like 192 IgG-saporin can create a specific lesion of cholinergic neurons. mdpi.com In such models, SPECT imaging with this compound can be used to assess the extent of cholinergic denervation and to monitor the effects of potential treatments. The compound's ability to bind to both vesamicol (B58441) and sigma receptors has also made it a tool for mapping sigma receptors in the living brain. acs.orgnih.govresearchgate.net

Modeling Cholinergic Denervation and Impairment in Animal Systems

To validate that a radiotracer can effectively measure the loss of cholinergic nerve terminals, researchers first employ animal models where this loss is induced artificially and controllably. These models are crucial for demonstrating the tracer's sensitivity and specificity to its target, the vesicular acetylcholine transporter (VAChT), in a scenario of known cholinergic deficit.

A primary and highly specific method for creating such models involves the use of immunotoxins. The toxin 192 IgG-saporin is a key agent in this field. It is composed of a monoclonal antibody that targets the p75 neurotrophin receptor (p75NTR), which is prominently expressed on basal forebrain cholinergic neurons, conjugated to the ribosome-inactivating protein saporin. When injected directly into the brain, typically via intracerebroventricular (i.c.v.) or stereotaxic infusion into specific nuclei, 192 IgG-saporin is selectively taken up by the targeted cholinergic cells, leading to cell death and a subsequent loss of their projecting nerve terminals in areas like the cortex and hippocampus. psu.edu

Studies utilizing the 192 IgG-saporin lesion model in rats have been instrumental in validating vesamicol analogs, such as (-)-[¹⁸F]fluoroethoxybenzovesamicol ([¹⁸F]FEOBV), which is structurally and functionally similar to this compound. In these experiments, a unilateral injection of 192 IgG-saporin into the nucleus basalis magnocellularis (NBM), a key component of the basal forebrain cholinergic system, results in a significant and localized reduction of cholinergic innervation in the corresponding cortical regions. nih.gov

Positron Emission Tomography (PET) imaging with [¹⁸F]FEOBV in these lesioned animals demonstrates a marked decrease in tracer binding in the denervated cortex compared to the intact contralateral side or to control animals. nih.gov These in vivo findings are then typically confirmed with postmortem analyses. For example, in vitro autoradiography using [³H]-vesamicol on brain sections from the same animals shows a corresponding decrease in VAChT density in the lesioned areas. psu.edu Furthermore, immunohistochemical staining for choline (B1196258) acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine, also confirms the loss of cholinergic neurons and their terminals. nih.gov The strong correlation between the in vivo PET signal reduction and the postmortem histological measures provides powerful evidence for the tracer's ability to accurately quantify cholinergic terminal density. nih.gov

The table below summarizes findings from a representative study using a neurotoxic lesion model to validate a vesamicol-based radiotracer.

Table 1: In Vivo and Postmortem Quantification of Cholinergic Lesion with 192 IgG-Saporin in Rats

| Measurement Technique | Brain Region | Outcome in Lesioned Hemisphere | Validation |

|---|---|---|---|

| [¹⁸F]FEOBV PET Imaging | Frontal Cortex | Significant reduction in tracer binding potential (BPND) | Correlates with postmortem ChAT staining |

| [³H]-Vesamicol Autoradiography | Hippocampus (CA1, CA3) | ~70% reduction in VAChT binding sites | Confirms loss of presynaptic terminals |

| Choline Acetyltransferase (ChAT) Immunohistochemistry | Cortex | Reduced optical density of ChAT-positive fibers | Confirms loss of cholinergic markers |

Data synthesized from studies validating vesamicol analogs in neurotoxin-induced cholinergic denervation models. psu.edunih.gov

Longitudinal Studies of Cholinergic Pathway Integrity in Disease Models

While lesion models are excellent for validating a tracer's fundamental performance, longitudinal studies in transgenic animal models of neurodegenerative diseases are critical for understanding how cholinergic deficits evolve over time and relate to disease progression. These studies involve repeatedly imaging the same cohort of animals at different life stages to track changes in VAChT density.

Transgenic mouse models that recapitulate aspects of Alzheimer's disease (AD) are frequently used for this purpose. Common models include those that overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 and 5XFAD mice, which develop progressive amyloid-β plaque pathology. mdpi.com Other models, like the P301S tau transgenic mouse, develop neurofibrillary tangles. mdpi.com

The methodology for longitudinal PET imaging in these mouse models is well-established. mdpi.complos.org Animals are typically scanned at multiple time points, for instance, at 5, 8, 10, 16, and 19 months of age, to capture the trajectory of pathological changes. plos.org Although many longitudinal studies in these models have focused on tracers for amyloid ([¹⁸F]-Florbetaben) or tau ([¹⁸F]-THK5351), the established protocols provide a clear framework for using VAChT tracers like this compound or its analogs. mdpi.complos.org

For example, a cross-sectional study that serves as a proxy for longitudinal change compared young (3 months) and aged (18 months) rats using [¹⁸F]FEOBV PET. The study found a significant age-related reduction in [¹⁸F]FEOBV binding specifically in the hippocampus, demonstrating the tracer's sensitivity to naturally occurring, age-associated cholinergic decline. A recent human study has successfully used [¹⁸F]FEOBV PET longitudinally to track the progression of cholinergic denervation in Parkinson's disease, underscoring the tracer's suitability for such studies. medrxiv.org

Applying this approach with a VAChT-specific tracer in a transgenic AD model would allow researchers to precisely map the onset and progression of cholinergic denervation and correlate it with the development of other pathologies (e.g., amyloid plaques) and cognitive deficits. The table below illustrates a hypothetical, yet representative, design and expected findings from a longitudinal VAChT PET study in an AD mouse model.

Table 2: Representative Longitudinal VAChT-PET Imaging Protocol in a Transgenic AD Mouse Model (e.g., APP/PS1)

| Age of Animal Cohort | Imaging Time Point | Expected [¹⁸F]FEOBV PET Signal (Relative to Wild-Type) | Associated Pathological Stage |

|---|---|---|---|

| 6 Months | Baseline | Normal or minimal change | Early amyloid deposition |

| 12 Months | Mid-point | Moderate decrease in cortical and hippocampal binding | Significant plaque load, early cognitive deficits |

| 18 Months | End-point | Significant decrease in cortical and hippocampal binding | Widespread plaque pathology, severe cognitive deficits |

This table represents a projected outcome based on established longitudinal imaging protocols in AD mouse models and the known progression of cholinergic deficits. mdpi.complos.org

These longitudinal evaluations are invaluable for determining the temporal relationship between cholinergic system degeneration and other key features of the disease, providing crucial insights for the development of disease-modifying therapies.

Neurobiological Applications and Research Tool Utility

Elucidation of Cholinergic Pathway Organization and Dynamics

Radiotracer analogs of benzovesamicol (B1254894) are invaluable for mapping the distribution of cholinergic neurons throughout the brain. nih.gov The density of VAChT, which these tracers target, provides a reliable measure of cholinergic innervation. researchgate.netrsna.org Studies using various iodobenzovesamicol isomers reveal distinct distribution patterns consistent with known cholinergic pathways, showing high concentrations in areas like the striatum and lower levels in the cerebellum. nih.gov

However, the 7-iodo isomer, 7-IBVM, displays a unique and anomalous distribution pattern compared to its positional isomers. nih.gov It exhibits high and prolonged retention in all major brain regions examined, including notably high retention in the cerebellum. nih.gov This pattern differs from other isomers like 5-IBVM, which show distribution more typical of cholinergic innervation. nih.gov

Further investigation into this anomaly revealed that 7-IBVM possesses high-affinity binding for both the intended vesamicol (B58441) receptor (VAChT) and for delta-opioid receptors. nih.gov This dual binding characteristic explains its widespread and sustained presence in the brain, including in regions not densely populated with cholinergic terminals but rich in delta-receptors. nih.gov This finding, while complicating its use as a specific cholinergic marker, has inadvertently contributed to our understanding of receptor interactions and the distribution of different receptor systems.

Table 1: Comparative In Vitro Binding and In Vivo Distribution of Iodobenzovesamicol (IBVM) Isomers Data derived from competitive binding studies in rat cortical homogenates and distribution analysis in mouse brain.

| Compound | Vesamicol Receptor Binding (IC50) | Key In Vivo Distribution Findings (Mouse Brain) |

| 5-IBVM | 2.5 nM | Distribution consistent with cholinergic innervation (striatum > cortex > cerebellum); highest tissue-to-cerebellum ratios. nih.gov |

| 6-IBVM | 4.8 nM | Distribution consistent with cholinergic innervation, but with lower tissue-to-cerebellum ratios than 5-IBVM. nih.gov |

| 7-IBVM | 3.5 nM | Anomalous pattern; high and prolonged retention in all brain regions, including the cerebellum. nih.gov |

| 8-IBVM | Not specified | No selective retention in brain regions examined. nih.gov |

| 4'-IBVM | Not specified | No selective retention in brain regions examined. nih.gov |

Investigating Neurodegenerative Mechanisms through Cholinergic System Analysis

Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are often characterized by the progressive loss of specific neuron populations. nih.govwikipedia.org The degeneration of the cholinergic system is a well-documented hallmark of Alzheimer's disease and is implicated in the cognitive and non-motor symptoms of Parkinson's disease. snmjournals.orgresearchgate.netumich.edu Radiotracers that bind to VAChT, including iodobenzovesamicol compounds, provide a powerful means to assess the integrity of presynaptic cholinergic neurons and quantify their loss in these conditions. nih.govsnmjournals.org

The use of [123I]-IBVM with Single Photon Emission Computed Tomography (SPECT) has been established as a method to reveal the density of acetylcholine-containing vesicles. nih.govfrontiersin.org Studies using this tracer have demonstrated a reduction of VAChT in the parietal and occipital lobes of Parkinson's disease patients without dementia and a more widespread reduction across all lobes of the cerebral cortex in Parkinson's patients who have developed dementia. nih.govfrontiersin.org This demonstrates a direct correlation between the loss of cholinergic terminals and the progression of clinical symptoms, offering insights into the underlying disease mechanisms. Similarly, in progressive supranuclear palsy (PSP), another neurodegenerative disorder, imaging with [123I]-IBVM has shown significant alteration of the pontothalamic cholinergic pathway. rsna.org These findings help to differentiate the specific cholinergic networks affected by different neurodegenerative processes. rsna.org

Animal models are essential for understanding the pathophysiology of neurological diseases and for testing potential therapeutic interventions. The evaluation of 7-IBVM and its isomers in rodents has been a critical step in characterizing their properties as research tools. nih.gov Ex vivo autoradiography in rats using radioiodinated benzovesamicol isomers has successfully delineated small, cholinergic-rich brain structures. nih.gov

The distinct brain distribution of 7-IBVM observed in mice, characterized by its high retention and binding to both vesamicol and delta-receptors, provides a baseline for its potential use in animal models of disease. nih.gov For instance, in animal models of dystonia, a movement disorder where cholinergic dysfunction is implicated, there is a demonstrated loss of striatal cholinergic interneurons. frontiersin.orgelifesciences.org A tool like 7-IBVM could theoretically be used in such models to simultaneously probe the status of the cholinergic system and the delta-opioid receptor system, both of which are involved in motor control. The initial characterization in healthy animals is fundamental for interpreting changes observed in disease models. nih.gov

Contribution to Fundamental Neurobiology Research

The development and characterization of novel molecular probes like 7-Iodobenzovesamicol contribute significantly to fundamental neuroscience research. nih.govnih.gov The primary goal of developing benzovesamicol analogs was to create a specific marker for VAChT to study the cholinergic system. nih.govsnmjournals.org The investigation of 7-IBVM, however, led to an unexpected discovery regarding its pharmacology.

Screening of 7-IBVM against a wide panel of biological targets revealed that, besides its affinity for the vesamicol receptor, it also binds to the delta-opioid receptor with an IC50 of approximately 30 nM. nih.gov This finding of dual affinity was a novel contribution to the pharmacology of vesamicol derivatives. It underscores the importance of thorough characterization of research tools and provides a unique chemical structure that could be used to explore the interactions between the cholinergic and opioidergic systems. Such tools are essential for dissecting the complex neurochemical circuits that govern brain function and for understanding how these circuits are altered in disease states. nih.gov

Table 2: Receptor Binding Profile of this compound (7-IBVM)

| Receptor Target | Binding Affinity (IC50) | Significance |

| Vesamicol Receptor (VAChT) | 3.5 nM | Confirms binding to the intended target on cholinergic vesicles. nih.gov |

| Delta-Opioid Receptor | ~30 nM | Reveals anomalous, off-target binding that explains its unique brain distribution and offers a tool for studying receptor interactions. nih.gov |

Methodological Advancements and Quantitative Analysis in Preclinical Imaging

Development and Validation of Simplified Quantification Methods for SPECT with 7-Iodobenzovesamicol

The quantitative analysis of this compound, a selective radioligand for the vesicular acetylcholine (B1216132) transporter (VAChT), has traditionally relied on complex pharmacokinetic modeling that requires dynamic SPECT acquisitions over several hours. nih.govsnmjournals.org This comprehensive approach, while accurate, presents practical limitations for routine use in preclinical and clinical research. nih.gov To address this, simplified quantification methods have been developed and validated, aiming to reduce acquisition time without compromising quantitative accuracy. snmjournals.org

A key advancement has been the validation of a simplified method based on a single static SPECT scan. nih.gov Research has focused on identifying an optimal time point for this static acquisition that yields results comparable to the more demanding multilinear reference tissue model 2 (MRTM2), which is considered a reference noninvasive quantification method. nih.govsnmjournals.org One validation study involving healthy volunteers who underwent dynamic SPECT scans for up to 28 hours demonstrated that a single static acquisition at 5 or 8 hours post-injection provides reliable quantitative data for extrastriatal regions. nih.govsnmjournals.org

The simplified method calculates the nondisplaceable binding potential (BPND) using the formula: BPND-t = (CROI - CRef) / CRef, where 't' is the acquisition time, CROI is the radioactive concentration in the region of interest, and CRef is the concentration in a reference region. nih.gov The study found that the BPND values from a 5-hour static scan (BPND-5h) showed the highest correlation and accuracy when compared to the BPND derived from the full MRTM2 analysis (BPND-MRTM2). nih.govsnmjournals.org While the 8-hour time point also provided valuable data, the 28-hour scan tended to yield higher, less accurate results. snmjournals.org However, for the striatum, none of the tested single time points led to an accurate quantification compared to the full kinetic analysis. snmjournals.org

The validation of this simplified approach supports the feasibility of using a single, shorter SPECT scan, making the imaging of VAChT with this compound more applicable for larger-scale studies. nih.gov

Table 1: Correlation of Simplified Quantification Methods with MRTM2 This table presents the correlation (ρ) and statistical significance (P-value) between the nondisplaceable binding potential (BPND) calculated using simplified methods at different time points and the BPND calculated using the full multilinear reference tissue model 2 (MRTM2).

| Time Point for Simplified Method | Correlation (ρ) with BPND-MRTM2 | P-value | Key Finding |

| 5 hours (BPND-5h) | 0.99 | < 0.05 | Highest correlation and accuracy for extrastriatal regions. nih.govsnmjournals.org |

| 8 hours (BPND-8h) | 0.98 | < 0.05 | Provides quantitative results similar to a full pharmacokinetic analysis. nih.govsnmjournals.org |

| 28 hours (BPND-28h) | 0.92 | < 0.05 | Tends to give higher, less accurate results compared to MRTM2. nih.govsnmjournals.org |

Optimization of Reference Region Selection and Kinetic Modeling in Preclinical Studies

The accuracy of quantifying this compound binding heavily relies on the appropriate selection of a reference region and the application of robust kinetic models. rsna.orgsnmjournals.org A reference region should ideally be devoid of specific binding sites, allowing for the estimation of non-specific binding and free ligand in tissue. For this compound SPECT, the cerebellar hemispheres and the occipital cortex have been evaluated and used as reference regions in noninvasive quantification methods. snmjournals.orgrsna.org The cerebellum, in particular the cerebellar hemispheres, was proposed and is now commonly used for calculating the nondisplaceable binding potential (BPND). nih.govsnmjournals.orgsnmjournals.org

The primary kinetic model used for the noninvasive quantitative analysis of this compound SPECT data is the multilinear reference tissue model 2 (MRTM2). snmjournals.orgrsna.org This model has been shown to provide the best correlation between results obtained using a reference region and those from more invasive analyses requiring arterial blood sampling. rsna.org The MRTM2 analysis allows for the calculation of the BPND, a parameter that is directly proportional to the density of the target, in this case, the VAChT binding sites. rsna.orgsnmjournals.org This makes BPND a crucial metric for assessing the integrity of cholinergic neurons. snmjournals.org While other kinetic models like the one-tissue compartment model (1TCM) and two-tissue compartment model (2TCM) exist, the MRTM2 is considered the method of choice for noninvasive quantification of this compound data. rsna.orgnih.gov

The optimization process involves a two-step approach with the MRTM2: first, calculating the tissue-to-plasma clearance rate (k′2) in a region with high binding, and then performing a multilinear regression analysis to determine the BPND for each region of interest. rsna.org

Table 2: Kinetic Models and Reference Regions in this compound SPECT This table summarizes the kinetic models and reference regions used for the quantitative analysis of this compound SPECT data in preclinical studies.

| Model/Region | Type | Description | Primary Use in this compound Studies |

| Multilinear Reference Tissue Model 2 (MRTM2) | Kinetic Model | A noninvasive method that uses data from a reference region to quantify receptor binding, calculating BPND. snmjournals.orgrsna.org | Considered the reference method for noninvasive quantification of this compound SPECT data. rsna.orgsnmjournals.org |

| Cerebellar Hemispheres | Reference Region | A brain region with low VAChT density used to estimate non-specific binding. nih.govsnmjournals.org | Commonly used as the reference region for MRTM2 and simplified quantification methods. nih.govsnmjournals.orgsnmjournals.org |

| Occipital Cortex | Reference Region | An alternative brain region used for non-specific binding estimation. snmjournals.orgrsna.org | Has been used as a reference region in some quantification studies. snmjournals.orgrsna.org |

Advanced Image Analysis and Data Interpretation Techniques for Preclinical this compound SPECT

Advanced image analysis techniques are critical for extracting accurate quantitative data from preclinical this compound SPECT studies. imavita.comkisti.re.kr A foundational step in the analysis pipeline is the co-registration of SPECT images with anatomical images, such as those from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). nih.govansto.gov.au This fusion of functional and structural data allows for precise anatomical localization and the accurate delineation of regions of interest (ROIs). rsna.org

To further enhance accuracy, image analysis workflows often incorporate nonrigid registration of the subject's anatomical images to a standardized brain atlas, such as the Montreal Neurological Institute (MNI) brain template. rsna.orgorcid.org This enables the use of automated anatomical labeling to define ROIs corresponding to specific cholinergic pathways. rsna.org Specialized software platforms like PMOD, 3DSlicer, and Osirix are frequently used to perform these complex analyses, including kinetic modeling and the generation of time-activity curves. rsna.orgupenn.edu

Another crucial technique is the correction for partial volume effects (PVE). rsna.org Given the limited spatial resolution of SPECT, the signal from small brain structures can be underestimated due to spill-over from adjacent tissues. PVE correction algorithms help to recover a more accurate measure of radiotracer concentration in these small nuclei. rsna.org Furthermore, advanced computational methods, such as applying wavelet transforms to dynamic SPECT sequences, offer novel ways to model data in both time and space, potentially improving the estimation of kinetic parameters. nih.gov

Table 3: Advanced Image Analysis Techniques and Tools This table outlines advanced techniques and software tools used in the analysis and interpretation of preclinical this compound SPECT images.

| Technique / Tool | Purpose | Application in this compound SPECT |

| Co-registration with MRI/CT | Fusing functional (SPECT) and anatomical (MRI/CT) images. | Enables precise localization of radiotracer uptake within specific brain structures. nih.govrsna.org |

| Brain Atlas Registration | Aligning individual brain scans to a standard template (e.g., MNI). | Allows for automated, standardized definition of regions of interest (ROIs). rsna.orgorcid.org |

| Partial Volume Effect (PVE) Correction | Compensating for signal underestimation in small structures due to limited image resolution. | Improves quantification accuracy in small cholinergic nuclei. rsna.org |

| PMOD Software | Image analysis platform. | Used for deriving regional time-activity curves, pharmacokinetic modeling, and calculating BPND. rsna.orgupenn.edu |

| Wavelet Transform Analysis | Advanced computational method. | A theoretical framework for modeling dynamic SPECT data in both the time and wavelet domains to improve kinetic parameter estimation. nih.gov |

Future Directions and Emerging Research Avenues for Benzovesamicol Analogs

Development of Novel Benzovesamicol (B1254894) Analogs with Enhanced Specificity and Affinity for Research

The quest for improved imaging agents for the VAChT continues to drive the development of novel benzovesamicol analogs. A primary challenge has been to create ligands with high affinity for VAChT while minimizing off-target binding to other receptors, such as sigma (σ) receptors, which are also present in cholinergic brain regions. hzdr.de

Early research focused on modifying the vesamicol (B58441) structure, leading to the discovery of benzovesamicols, which demonstrated greater potency. umich.edu Subsequent efforts have explored various structural modifications to enhance specificity and affinity. For instance, interposing a carbonyl group between the phenyl and piperidine (B6355638) rings of the benzovesamicol structure has yielded analogs with significantly reduced σ receptor binding while maintaining high VAChT affinity. nih.govacs.org Some of these novel compounds exhibit Ki values for VAChT in the sub-nanomolar range and over 500-fold selectivity against σ1 and σ2 receptors. acs.org

Another strategy involves the introduction of different functional groups at various positions on the benzovesamicol scaffold. For example, the synthesis of 5-substituted benzovesamicol analogs with N-substituted amides has been explored to probe the chemical space around the C5 position of the tetrahydronaphthol ring. nih.govdiva-portal.org While some of these modifications have resulted in compounds with high affinity, achieving optimal in vivo properties remains a key objective. nih.gov The development of fluorinated analogs, such as (-)-[18F]fluoroethoxybenzovesamicol (18F-FEOBV), represents a significant advancement, providing a PET radiotracer with favorable characteristics for imaging VAChT in humans. snmjournals.orgumich.edu

The table below summarizes the binding affinities of several benzovesamicol analogs for the vesicular acetylcholine (B1216132) transporter (VAChT) and sigma (σ) receptors.

| Compound | VAChT Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (VAChT vs. σ) |

| Vesamicol | High Affinity | High Affinity | High Affinity | Low |

| Benzovesamicol | Higher than Vesamicol | Reduced vs. Vesamicol | Reduced vs. Vesamicol | Moderate |

| (-)-trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b) | 2.7 | - | - | 70-fold (VAChT/sigma index) |

| (-)-trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h) | 0.66 | - | - | 294-fold (VAChT/sigma index) |

| (-)-5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b) | 2.40 | - | - | 410-fold (VAChT/sigma index) |

| (-)-2-methylspirobenzovesamicol ((-)-4) | 16 ± 4 | 29-fold weaker than VAChT | > 1000 | High |

| (±)-trans-2-Hydroxy-3-(4-(4-[18F]fluorobenzoyl)piperidino)tetralin (9e) | 2.70 | 191 | 251 | High |

| (-)-18a | 0.59 ± 0.06 | >10,000 | >10,000 | >10,000-fold |

Integration with Multi-Modal Preclinical Imaging Technologies

The integration of benzovesamicol analog imaging with other modalities, such as Magnetic Resonance Imaging (MRI), offers a more comprehensive understanding of the cholinergic system. nih.govnih.gov PET-MRI, in particular, allows for the simultaneous assessment of molecular information from PET with the anatomical and functional data provided by MRI. nih.govnih.gov This multi-modal approach can elucidate the relationship between cholinergic degeneration, structural changes in the brain, and functional connectivity. nih.govresearchgate.net

For instance, combining [18F]FEOBV PET with diffusion tensor imaging (DTI) can reveal correlations between cholinergic terminal density and the integrity of white matter tracts originating from the basal forebrain. nih.gov This can help to identify whether microstructural changes in white matter precede or follow the loss of cholinergic terminals. nih.gov Furthermore, resting-state functional MRI (rs-fMRI) can be used alongside VAChT imaging to investigate how cholinergic deficits impact large-scale neural networks. researchgate.net

These integrated imaging techniques are not only valuable for basic research but also hold promise for clinical applications. nih.gov By providing a more holistic view of the cholinergic system, they may lead to the development of earlier and more accurate diagnostic and prognostic biomarkers for neurodegenerative diseases. nih.govnih.gov

Expanding Research Paradigms in Neurobiological Systems

Research using radiolabeled benzovesamicols, such as 123I-iodobenzovesamicol (123I-IBVM) and 18F-FEOBV, has been crucial in characterizing cholinergic deficits in neurodegenerative disorders like Alzheimer's disease (AD) and dementia with Lewy bodies (DLB). snmjournals.orgsnmjournals.org These studies have revealed distinct patterns of cholinergic denervation in different patient populations. For example, in early-onset AD, a widespread decrease in VAChT binding is observed, while in late-onset AD, the decline is more restricted. snmjournals.org In DLB, specific cholinergic projections appear to be affected while others are spared. snmjournals.orgsnmjournals.org

Beyond dementia, these imaging agents are being used to investigate the cholinergic system's role in other conditions, such as Parkinson's disease (PD) and Tourette syndrome. snmjournals.orgeneuro.org In PD, VAChT imaging has been used to study the relationship between cholinergic deficits and motor and cognitive symptoms. snmjournals.org In Tourette syndrome, [18F]FEOBV PET has been employed to assess the integrity of striatal cholinergic interneurons. eneuro.org

The availability of these specific radiotracers also allows for the investigation of age-related changes in the cholinergic system in healthy individuals, providing a baseline for understanding pathological alterations. unav.edu

Potential for Translational Research in Preclinical Contexts

The development of benzovesamicol analogs has paved the way for significant translational research, bridging the gap between preclinical findings and clinical applications. The successful translation of radiotracers like (-)-5-123I-iodobenzovesamicol (123I-IBVM) for SPECT and (-)-18F-fluoroethoxybenzovesamicol (18F-FEOBV) for PET into human studies highlights the potential of this class of compounds. snmjournals.org

Preclinical studies in animal models are essential for validating new benzovesamicol analogs and for understanding the underlying mechanisms of cholinergic dysfunction. umich.edunih.gov These studies provide crucial information on the pharmacokinetics, specificity, and in vivo distribution of novel tracers before they can be considered for human use. umich.edunih.gov Autoradiography studies on postmortem human brain tissue further validate the binding of these ligands to VAChT in relevant brain regions. e-century.usresearchgate.net

The ultimate goal of this translational research is to develop robust biomarkers for the early diagnosis and monitoring of diseases involving cholinergic deficits. ontosight.ai VAChT imaging with benzovesamicol analogs has the potential to be more sensitive than other imaging markers in differentiating neurodegenerative diseases from normal aging. unav.edu As our understanding of the role of the cholinergic system in various disorders continues to grow, these imaging tools will become increasingly valuable in both research and clinical settings. The ongoing development of new and improved benzovesamicol analogs, coupled with advancements in imaging technology, promises a future where the cholinergic system can be assessed with unprecedented precision, leading to better diagnostic strategies and therapeutic interventions.

Q & A

Q. What meta-analysis frameworks reconcile conflicting data on this compound's blood-brain barrier permeability?

- Methodological Answer : Follow PRISMA guidelines to aggregate data from in situ perfusion, PET imaging, and brain/plasma ratio studies. Use mixed-effects models to adjust for covariates (e.g., species, administration route). Sensitivity analysis excludes outliers, and funnel plots assess publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.